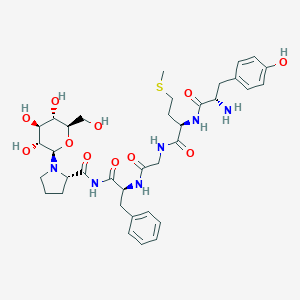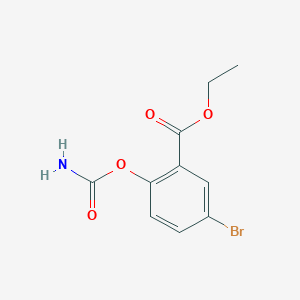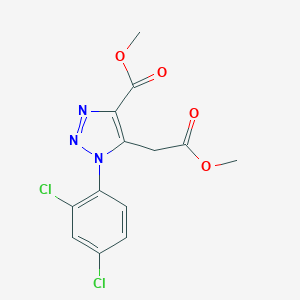
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and related derivatives often involves cyclization reactions, with starting pyrrolidine derivatives synthesized via 1,3-dipolar cycloaddition reactions. For example, polysubstituted methyl pyrrolidine-2-carboxylate derivatives can be synthesized in yields of 70-96% through cyclization of corresponding carbamothioyl derivatives and bromo-ethanones (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray diffraction. Crystallographic studies have helped in understanding the stereochemistry and confirming the absolute configuration of these compounds. For instance, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was elucidated through single crystal X-ray diffraction studies (Piwowarczyk et al., 2008).
Chemical Reactions and Properties
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including electrophilic substitution, to yield novel derivatives. These reactions are pivotal for the functionalization and further application of the compound in the synthesis of targeted molecules (Mogulaiah et al., 2018).
Physical Properties Analysis
The physical properties of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. Studies on solvated structures have provided insights into the crystal packing and molecular conformation, aiding in the understanding of the compound's behavior in different environments (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, are influenced by its functional groups and molecular structure. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis. Research on its reactivity towards different reagents and under various conditions has expanded the understanding of its chemical properties and potential applications (Galenko et al., 2015).
科学的研究の応用
Versatile Synthesis Intermediates
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Beji (2015) described its role in the efficient one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, highlighting its application in preparing α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones. This demonstrates the compound's utility in creating a novel class of phosphono-β-lactams for further chemical transformations Beji, 2015.
Catalyst in Chemical Reactions
In addition to its role as a synthesis intermediate, this compound has been explored in catalysis. Doyle et al. (2010) discussed its use in metal carbene transformations, specifically in the context of dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate] catalysts. These catalysts exhibit higher enantiocontrol and, in some cases, higher diastereocontrol than comparable catalysts in carbon-hydrogen insertion reactions, highlighting the potential for precise control in chemical synthesis Doyle et al., 2010.
Synthesis of Antimicrobial and Anticancer Compounds
A significant area of research involves the synthesis of derivatives with antimicrobial and anticancer activities. For instance, Nural et al. (2018) designed and synthesized a series of polysubstituted derivatives based on the pyrrolidine structure, which showed interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. This suggests the potential for developing powerful antimycobacterial agents from these structures Nural et al., 2018.
特性
IUPAC Name |
methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXDQXQHQRFA-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494067 |
Source


|
| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | |
CAS RN |
122742-14-7 |
Source


|
| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

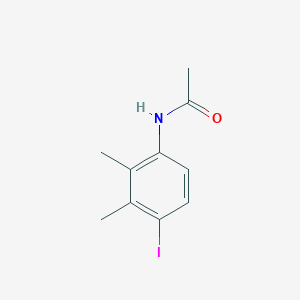
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
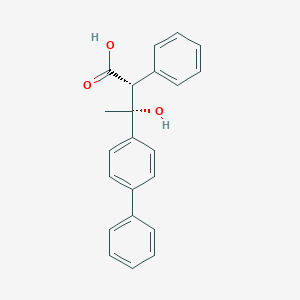
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)
![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)


![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

